molecular formula C19H25N5O B2529191 (E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide CAS No. 2411333-81-6

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide

Cat. No. B2529191
M. Wt: 339.443
InChI Key: XVPMRQCHKYNELM-UXBLZVDNSA-N
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Description

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide , commonly referred to as Quinoxaline Derivative , is a nitrogen-containing heterocyclic compound. It exhibits versatile pharmacological properties and has found applications in both pharmaceutical and industrial contexts. Quinoxaline derivatives have been synthesized using green chemistry principles, making them environmentally friendly. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods, including condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds. These reactions yield quinoxaline (C8H6N2), a white crystalline powder with wide-ranging applications in natural products and pharmaceutical ingredients .


Chemical Reactions Analysis

    Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown promise as anti-cancer agents. Researchers have designed novel series of quinoxaline-amino-phenyl derivatives as bromodomain and extra-terminal (BET) protein inhibitors, targeting BRD4. These compounds hold potential for cancer treatment . Anti-Microbial Activity : Some quinoxaline derivatives demonstrate antimicrobial properties, which could be explored further for infectious disease management . Anti-Convulsant Activity : Certain quinoxaline compounds exhibit anti-convulsant effects, warranting investigation for neurological disorders . Anti-Tuberculosis, Anti-Malarial, and Anti-Leishmanial Activities : Quinoxaline derivatives have been evaluated against these diseases, offering potential therapeutic avenues . Anti-HIV Activity : Research has explored quinoxaline derivatives as anti-HIV agents, although further studies are needed . Anti-Inflammatory and Anti-Oxidant Activities : Quinoxaline compounds may have anti-inflammatory and antioxidant effects .

Future Directions

This review serves as a valuable reference for researchers exploring the multifunctional properties of quinoxaline derivatives . For further details, refer to the cited literature.

: Bala Aakash, V., Ramalakshmi, N., Bhuvaneswari, S., Sankari, E., & Arunkumar, S. (2022). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. Russian Journal of Bioorganic Chemistry, 48, 657–677. Read more

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23(2)11-6-10-19(25)21-15-7-5-12-24(14-15)18-13-20-16-8-3-4-9-17(16)22-18/h3-4,6,8-10,13,15H,5,7,11-12,14H2,1-2H3,(H,21,25)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPMRQCHKYNELM-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide

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